molecular formula C18H23N5O2S2 B2629759 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 898461-84-2

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2629759
CAS RN: 898461-84-2
M. Wt: 405.54
InChI Key: IFQZCXDJSQOPBU-UHFFFAOYSA-N
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Description

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis of related compounds involving thiadiazole moieties and their evaluation for anticancer activities. For instance, a study on the synthesis, molecular modeling, and anticancer screening of imidazothiadiazole analogs revealed their potent cytotoxic results against breast cancer cell lines. The compounds showed significant activity, indicating their potential as therapeutic agents in cancer treatment Sraa Abu-Melha, 2021. Another research effort synthesized novel 1,3,4-thiadiazole derivatives and investigated their anticancer activities, finding certain compounds with promising cytotoxic activity against cancer cells Ulviye Acar Çevik et al., 2020.

Antibacterial and Antifungal Activities

Compounds bearing a 1,3,4-thiadiazole moiety have been designed and evaluated for their antibacterial, antifungal, and antiviral activities. These studies suggest that such compounds exhibit good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens, highlighting their potential as molecular templates in searching for highly-efficient antiviral and antibacterial agents Xu Tang et al., 2019.

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors has shown that certain analogs retain the potency of BPTES with improved solubility, indicating their potential in cancer therapy by attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models K. Shukla et al., 2012.

Diuretic Activity

Another application involves the preparation and evaluation of 1,3,4-thiadiazoles as diuretic agents, where certain compounds showed comparable diuretic activity to the standard drug acetazolamide in male albino rats S. Jain, P. Mishra, 2004.

Synthesis of Heterocyclic Derivatives

Efforts have also been made in synthesizing polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, leading to the creation of compounds with potential antimicrobial and surface activities R. El-Sayed et al., 2015.

properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c1-12-7-5-6-10-14(12)20-15(24)11-26-18-23-22-17(27-18)21-16(25)19-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,20,24)(H2,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZCXDJSQOPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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